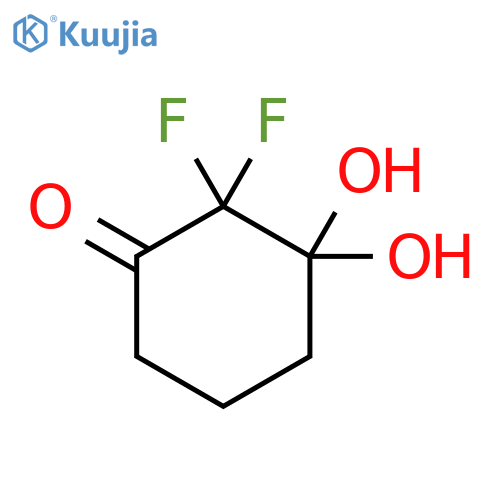

Cas no 183742-86-1 (Cyclohexanone,2,2-difluoro-3,3-dihydroxy-)

183742-86-1 structure

商品名:Cyclohexanone,2,2-difluoro-3,3-dihydroxy-

CAS番号:183742-86-1

MF:C6H8F2O3

メガワット:166.122729301453

MDL:MFCD24708768

CID:114173

PubChem ID:10511244

Cyclohexanone,2,2-difluoro-3,3-dihydroxy- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,2,2-difluoro-3,3-dihydroxy-

- 2,2-difluoro-3,3-dihydroxycyclohexanone

- 2,2-Difluoro-3,3-dihydroxy-cyclohexanone

- 2,2-DIFLUORO-3,3-DIHYDROXYCYCLOHEXAN-1-ONE

- Cyclohexanone, 2,2-difluoro-3,3-dihydroxy-

- F76375

- 183742-86-1

- Cyclohexanone, 2,2-difluoro-3,3-dihydroxy-

- DB-275424

-

- MDL: MFCD24708768

- インチ: InChI=1S/C6H8F2O3/c7-6(8)4(9)2-1-3-5(6,10)11/h10-11H,1-3H2

- InChIKey: PLLHONZYEMRVAS-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCC(O)(O)C1(F)F

計算された属性

- せいみつぶんしりょう: 166.04414

- どういたいしつりょう: 166.04415044g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- PSA: 57.53

Cyclohexanone,2,2-difluoro-3,3-dihydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1294718-5g |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 5g |

$2675 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294718-100mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 100mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294718-50mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 50mg |

$185 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1294718-100mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 100mg |

$240 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294718-50mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 50mg |

$185 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294718-5g |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 5g |

$2675 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294718-1g |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 1g |

$665 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294718-500mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 500mg |

$455 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294718-50mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 50mg |

$185 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1294718-250mg |

2,2-Difluoro-3,3-dihydroxy-cyclohexanone |

183742-86-1 | 95% | 250mg |

$340 | 2025-02-26 |

Cyclohexanone,2,2-difluoro-3,3-dihydroxy- 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

183742-86-1 (Cyclohexanone,2,2-difluoro-3,3-dihydroxy-) 関連製品

- 183742-86-1(Cyclohexanone,2,2-difluoro-3,3-dihydroxy-)

- 126392-92-5(1-Pentanone,2,2-difluoro-3-hydroxy-1-phenyl-, (-)-)

- 121749-56-2(2-Pentanone,3,3-difluoro-5-hydroxy-)

- 123066-78-4(Cyclohexanone,2,2,6,6-tetrafluoro-)

- 29702-43-0(2-Deoxy-2-fluoro-D-glucose)

- 136790-76-6(Lubiprostone)

- 121749-55-1(2-Butanone,3,3-difluoro-4-hydroxy-)

- 121749-57-3(2-Hexanone,3,3-difluoro-6-hydroxy-)

- 144462-31-7(Cyclohexanone,2-fluoro-2-(hydroxymethyl)-, (S)- (9CI))

- 333963-40-9(Lubiprostone)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬